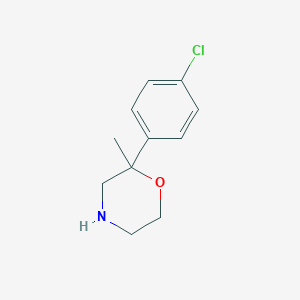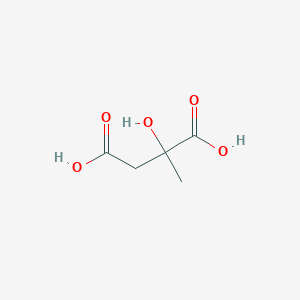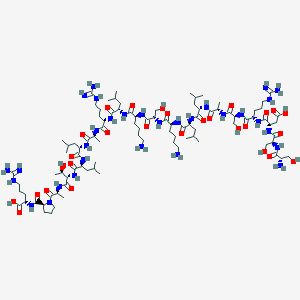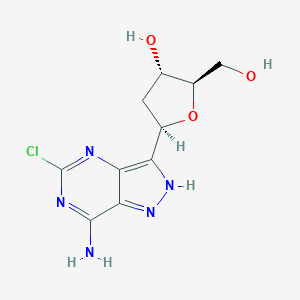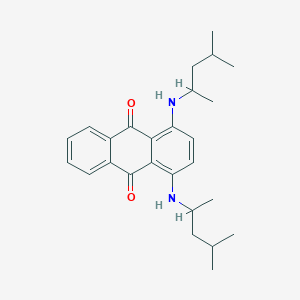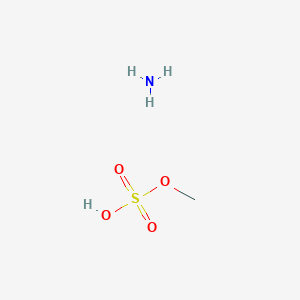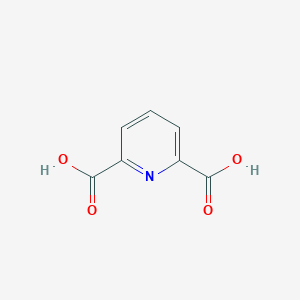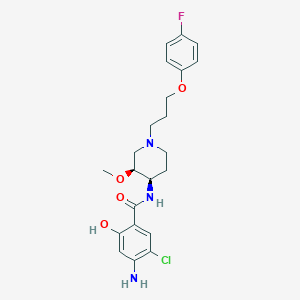
2-O-デスメチルシサプリド
説明
スクアレンは、分子式C₃₀H₅₀を持つトリテルペン系炭化水素として分類される、天然に存在する有機化合物です。無色の油ですが、不純物が含まれている場合は黄色に見えることがあります。 スクアレンは、1916年に日本の化学者である辻元満丸によってサメの肝油から初めて発見され、サメの属名であるSqualusにちなんで名付けられました 。スクアレンは自然界に広く分布しており、植物、動物、およびヒトに含まれています。 コレステロールやステロイドホルモンなど、ステロイドの生合成における重要な中間体です .
2. 製法
合成ルートと反応条件: スクアレンは、化学合成や微生物発酵など、さまざまな方法で合成できます。 化学合成にはイソプレン単位のオリゴマー化が関与し、微生物発酵では、Saccharomyces cerevisiaeやYarrowia lipolyticaなどの遺伝子組み換え微生物を使用して、高収率でスクアレンを生産します .
工業生産方法: 従来、スクアレンはサメの肝油から抽出されてきました。 環境問題とサメの個体数減少を考慮して、オリーブオイル、アマランサスオイルなどの植物油や微生物発酵などの代替ソースが注目されています 。 微生物生産には、スクアレン生合成経路の強化、成長条件の最適化、バイオプロセス戦略による収率向上などの代謝工学が関与します .
科学的研究の応用
Squalene has a wide range of applications in various fields:
Chemistry: Squalene is used as a precursor in the synthesis of sterols and other triterpenoids.
Biology: It plays a crucial role in the biosynthesis of cholesterol and steroid hormones.
Medicine: Squalene is used as an adjuvant in vaccines to enhance immune response.
Industry: Squalene is used in cosmetics as an emollient and moisturizer.
作用機序
スクアレンは、さまざまなメカニズムを通じて作用します。
生合成経路: スクアレンは、ステロールの生合成における前駆体です。スクアレンは酸化されて2,3-オキシドスクアレンを生成し、さらに環化されてラノステロールを生成します。
6. 類似の化合物との比較
スクアレンは、その構造と生物学的機能において独特です。類似の化合物には、以下が含まれます。
スクアラン: スクアレンの飽和誘導体で、化粧品において安定性と保湿効果があるため使用されています.
β-カロテン: 抗酸化作用を持つポリプレニル化合物です.
コエンザイムQ10: 細胞のエネルギー生産に関与するイソプレノイドです.
ビタミンA、E、K: ポリプレニル化合物で、抗酸化作用や視覚、皮膚の健康、血液凝固など、さまざまな生物学的機能を持っています.
スクアレンは、ステロール生合成における生化学的前駆体としての役割と、さまざまな分野における幅広い用途により、際立っています。
生化学分析
Biochemical Properties
2-O-Desmethyl Cisapride plays a significant role in biochemical reactions as a metabolite of Cisapride. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved in its metabolism is cytochrome P450 (CYP) 3A4, which catalyzes the demethylation of Cisapride to form 2-O-Desmethyl Cisapride . This interaction is crucial for the biotransformation and subsequent excretion of the parent compound. Additionally, 2-O-Desmethyl Cisapride may interact with other metabolic enzymes and transport proteins, influencing its pharmacokinetic profile.
Cellular Effects
2-O-Desmethyl Cisapride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that Cisapride and its metabolites, including 2-O-Desmethyl Cisapride, can inhibit the human ether-a-go-go-related gene (HERG) channel, which plays a role in cardiac repolarization . This inhibition can lead to alterations in cellular electrophysiology and potentially impact cardiac function.
Molecular Mechanism
The molecular mechanism of 2-O-Desmethyl Cisapride involves its interaction with specific biomolecules. It binds to and inhibits the HERG channel, affecting the flow of potassium ions and altering the electrical activity of cells . This inhibition can result in prolonged cardiac repolarization and an increased risk of arrhythmias. Additionally, 2-O-Desmethyl Cisapride may interact with other ion channels and receptors, contributing to its overall pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-O-Desmethyl Cisapride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-O-Desmethyl Cisapride is relatively stable under controlled conditions, but its degradation can occur over extended periods . Long-term exposure to 2-O-Desmethyl Cisapride may lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-O-Desmethyl Cisapride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enhanced gastrointestinal motility. At higher doses, it can lead to toxic or adverse effects, including cardiac arrhythmias and other cardiovascular complications . These threshold effects highlight the importance of dose optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
2-O-Desmethyl Cisapride is involved in several metabolic pathways. It is primarily formed through the demethylation of Cisapride by CYP3A4 . This metabolic pathway is crucial for the clearance of Cisapride from the body. Additionally, 2-O-Desmethyl Cisapride may undergo further biotransformation by other metabolic enzymes, leading to the formation of secondary metabolites. These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of 2-O-Desmethyl Cisapride within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as P-glycoprotein, which plays a role in its efflux from cells . Additionally, 2-O-Desmethyl Cisapride may bind to plasma proteins, affecting its distribution and bioavailability. These interactions influence the compound’s localization and accumulation in different tissues.
Subcellular Localization
2-O-Desmethyl Cisapride exhibits specific subcellular localization, which can affect its activity and function. The compound may be localized to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can interact with target biomolecules . Post-translational modifications, such as phosphorylation or glycosylation, may also play a role in directing 2-O-Desmethyl Cisapride to specific subcellular locations. These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions: Squalene can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the oligomerization of isoprene units, while microbial fermentation utilizes genetically engineered microorganisms such as Saccharomyces cerevisiae and Yarrowia lipolytica to produce squalene in high yields .
Industrial Production Methods: Traditionally, squalene has been extracted from shark liver oil. due to environmental concerns and the decline in shark populations, alternative sources such as vegetable oils (e.g., olive oil, amaranth oil) and microbial fermentation have gained prominence . Microbial production involves metabolic engineering to enhance the squalene biosynthetic pathway, optimizing growth conditions, and using bioprocess strategies to increase yield .
化学反応の分析
反応の種類: スクアレンは、酸化、還元、水素化など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: スクアレンは、スクアレンモノオキシゲナーゼを用いて2,3-オキシドスクアレンに酸化できます.
還元: スクアレンは、水素化によって飽和形であるスクアランに還元できます。
置換: スクアレンは、さまざまな試薬との置換反応を起こし、さまざまな誘導体を生成できます。
主な生成物:
4. 科学研究における用途
スクアレンは、さまざまな分野で幅広い用途があります。
化学: スクアレンは、ステロールやその他のトリテルペノイドの合成における前駆体として使用されます.
生物学: スクアレンは、コレステロールやステロイドホルモンの生合成において重要な役割を果たします.
類似化合物との比較
Squalene is unique due to its structure and biological functions. Similar compounds include:
Squalane: A saturated derivative of squalene, used in cosmetics for its stability and moisturizing properties.
β-Carotene: A polyprenyl compound with antioxidant properties.
Coenzyme Q10: An isoprenoid involved in cellular energy production.
Vitamins A, E, and K: Polyprenyl compounds with various biological functions, including antioxidant activity and involvement in vision, skin health, and blood clotting.
Squalene stands out due to its role as a biochemical precursor in sterol biosynthesis and its wide range of applications in different fields.
特性
IUPAC Name |
4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClFN3O4/c1-30-21-13-27(8-2-10-31-15-5-3-14(24)4-6-15)9-7-19(21)26-22(29)16-11-17(23)18(25)12-20(16)28/h3-6,11-12,19,21,28H,2,7-10,13,25H2,1H3,(H,26,29)/t19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYNAGSDZADZCE-CTNGQTDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90907978 | |
| Record name | 4-Amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl}-2-hydroxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90907978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102671-04-5 | |
| Record name | Norcisapride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102671045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl}-2-hydroxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90907978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)
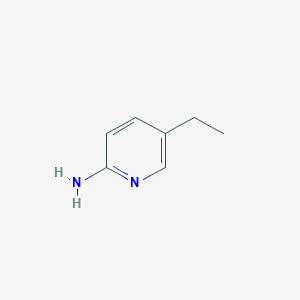
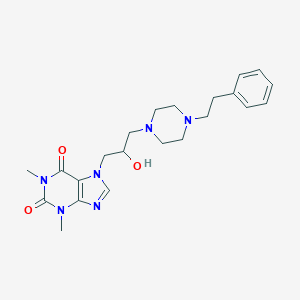
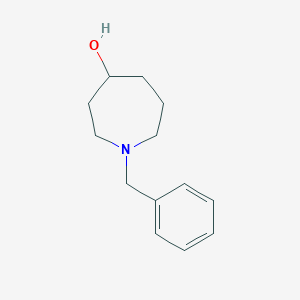
![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)

